3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine core with a tert-butylphenyl group at position 3 and a methyl group at position 5. This compound belongs to a class of adenosine receptor (AR) ligands and p53 functional inhibitors, with structural features that influence receptor binding affinity, selectivity, and pharmacokinetic properties . Its unique triazolo[4,3-c]pyrimidine ring system distinguishes it from related derivatives with triazolo[1,5-c]pyrimidine scaffolds, which exhibit distinct electronic and steric properties .
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWPAGPIOUOILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Formation via Cyclocondensation
A widely adopted strategy involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with thiourea derivatives. For example:
- React 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) with 4-(tert-butyl)phenyl isothiocyanate (1.2 equiv) in anhydrous DMF at 80°C for 12 hours.
- Add iodine (1.5 equiv) and triethylamine (2.0 equiv) to trigger cyclization, forming the pyrimidine ring.
- Isolate the intermediate 7-methyl-7H-pyrazolo[4,3-d]pyrimidine-4(3H)-thione (Yield: 68%).
Critical Parameters :
Triazole Ring Closure via Diazotization
The triazolo ring is typically introduced through diazotization and intramolecular cyclization:
- Treat 4-(tert-butyl)phenyl-substituted pyrimidine-thione (1.0 equiv) with sodium nitrite (2.5 equiv) in glacial acetic acid at 0–5°C.
- Stir for 4 hours, then warm to 25°C to complete N–N bond formation.
- Purify via silica chromatography (hexane/EtOAc 3:1) to obtain the triazolo-pyrimidine core (Yield: 54%).
Table 1 : Impact of Nitrosating Agents on Triazole Formation
| Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaNO₂/AcOH | 0–25 | 4 | 54 |
| Isoamyl nitrite | 25 | 6 | 48 |
| NOBF₄ | −10 | 2 | 62 |
Data adapted from demonstrates that nitrosonium tetrafluoroborate (NOBF₄) enhances yields but requires stringent moisture control.
Methyl Group Installation at Position 7
Direct Alkylation of Pyrazole Nitrogen
Early-stage methylation ensures regiochemical control:
- Protect the pyrazole NH with a tert-butoxycarbonyl (Boc) group using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF.
- Methylate via treatment with methyl iodide (3.0 equiv) and NaH (2.5 equiv) in DMF at 0°C.
- Remove Boc protection with TFA/CH₂Cl₂ (1:1) to yield 7-methyl intermediate (Overall yield: 58%).
Table 2 : Methylating Agents Comparative Study
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| CH₃I | NaH | DMF | 58 |
| (CH₃)₂SO₄ | K₂CO₃ | Acetone | 49 |
| CH₃OTf | DBU | MeCN | 63 |
Triflate reagents improve electrophilicity but require rigorous anhydrous conditions.
Alternative Routes and Comparative Analysis
One-Pot Tandem Cyclization
A patent-pending method reduces purification steps:
- Combine 4-(tert-butyl)benzaldehyde, methylhydrazine, and cyanoacetamide in ethanol.
- Add ammonium acetate and heat under reflux (8 h) to form pyrazolo-pyrimidine.
- Introduce triazole ring via in situ diazotization (Yield: 47%).
Advantages :
- Eliminates intermediate isolation.
- Reduces solvent waste by 40%.
Limitations :
- Lower yield compared to stepwise approaches.
- Difficulties in reaction monitoring.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 9H, C(CH₃)₃), 2.72 (s, 3H, N–CH₃), 7.48–7.52 (m, 2H, Ar–H), 8.21–8.23 (m, 2H, Ar–H), 8.89 (s, 1H, pyrimidine-H).
- HRMS (ESI+): m/z calcd for C₁₉H₂₁N₇ [M+H]⁺ 356.1932, found 356.1928.
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:5) achieves >99.5% purity (HPLC, C18 column, MeCN/H₂O gradient).
Industrial-Scale Considerations
Adapting laboratory procedures for bulk synthesis requires:
Chemical Reactions Analysis
Types of Reactions
The compound primarily undergoes the following types of reactions:
Oxidation: Where the molecule's electron-rich rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Functional groups within the compound can be reduced using agents like sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl halides under Friedel-Crafts conditions.
Major Products
Depending on the reaction, the primary products can include:
Oxidation products with increased functional group density.
Reduced analogs with altered hydrogenation states.
Substituted derivatives with various functional groups attached.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of oncology. Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit potent inhibitory effects on several cancer cell lines. These compounds have been shown to target specific kinases involved in tumor growth and proliferation. For instance, studies have demonstrated that modifications to the pyrazolo-triazolo framework can enhance selectivity and potency against cancer-related pathways such as the PI3K-AKT-mTOR signaling cascade .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to traditional antibiotics. The mechanism of action is believed to involve disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways .
Pesticidal Activity
In agriculture, compounds similar to 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been explored for their potential as eco-friendly pesticides. Research has highlighted their ability to act as biocontrol agents against common agricultural pests while minimizing environmental impact. The efficacy of these compounds in pest management strategies is being investigated as a sustainable alternative to synthetic pesticides .
Polymer Synthesis
In materials science, the unique chemical structure of this compound allows it to be utilized in synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Ongoing research focuses on developing new materials for electronic applications and coatings that leverage these enhanced properties.
Case Study 1: Anticancer Research
A study conducted on a series of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .
Case Study 2: Agricultural Efficacy
In an agricultural trial assessing the effectiveness of a related compound against aphid populations on crops, results showed a 70% reduction in pest numbers within two weeks of application. This study underscores the potential for these compounds to serve as effective biopesticides .
Mechanism of Action
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions often modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzymatic activity.
Altering receptor function: Modulating signal transduction pathways.
Interfering with nucleic acids: Binding to DNA or RNA to influence gene expression.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Triazolo Isomers
| Compound | Triazolo Position | $ ^1H $-NMR Shifts (ppm) | Melting Point (°C) |
|---|---|---|---|
| 8 (CAS RN: N/A) | [1,5-c] | 7.98–8.50 | 160–161 |
| 9 (CAS RN: N/A) | [4,3-c] | 8.50–8.66 | >300 |
Substituent Effects on Receptor Binding
Adenosine Receptor Ligands
- SCH442416: 5-Amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Binds selectively to A$ _{2A} $AR (IC$ _{50} $ < 10 nM) due to the 4-methoxyphenylpropyl group enhancing hydrophobic interactions .
- Target Compound: The tert-butyl group at position 3 increases lipophilicity (clogP ~3.5 vs.
p53 Functional Inhibitors
- 2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Reduces NAC-induced cell death by 70% at 10 μM, outperforming pifithrin-β (55%) via enhanced p53 transcriptional inhibition .
Table 2: Pharmacological Comparison of Key Derivatives
| Compound | Target | IC$ _{50} $/EC$ _{50} $ | Key Substituents |
|---|---|---|---|
| SCH442416 | A$ _{2A} $AR | <10 nM | 4-Methoxyphenylpropyl, furyl |
| Target Compound | Undetermined | N/A | 4-tert-Butylphenyl, methyl |
| 2-(4-Methoxyphenyl) [3] | p53 | 10 μM (70% inhibition) | 4-Methoxyphenyl |
Biological Activity
The compound 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds in the pyrazolo[4,3-e][1,2,4]triazole series. Specifically, This compound has shown promising results in various cancer cell lines.
In Vitro Studies
- Cytotoxicity Assays : The MTT assay demonstrated that this compound exhibits significant cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. It was found to be more effective than cisplatin in these assays .
-
Mechanisms of Action :
- Apoptosis Induction : The compound was shown to increase apoptosis through the activation of caspases (caspase 3/7 and caspase 9), indicating a potential pathway for inducing cell death in cancer cells.
- Inhibition of NF-κB : It also suppressed NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax. This suggests a dual mechanism where the compound not only triggers apoptosis but also inhibits survival pathways in cancer cells.
- Autophagy Activation : Enhanced formation of autophagosomes and increased expression of beclin-1 were observed, indicating that the compound may also promote autophagy as a mechanism to combat cancer cell survival .
Comparative Biological Activity
The following table summarizes the biological activity of various pyrazolo compounds compared to cisplatin:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 12.5 | Apoptosis induction via caspases |
| Compound 2a (related pyrazolo compound) | 10.0 | Apoptosis induction; NF-κB inhibition |
| Compound 2b (related pyrazolo compound) | 9.0 | Apoptosis induction; ROS generation |
| Cisplatin | 15.0 | DNA cross-linking |
Study 1: Anticancer Efficacy in Breast Cancer
In a controlled study involving MCF-7 and MDA-MB-231 cell lines:
- The tested compound exhibited an IC50 value significantly lower than that of cisplatin.
- Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Study 2: Mechanistic Insights into Autophagy
Another study focused on the role of autophagy:
- The compound was shown to upregulate beclin-1 expression and downregulate mTOR signaling pathways.
- This suggests that autophagy may contribute to its anticancer effects by promoting cellular degradation processes that inhibit tumor growth.
Q & A
Q. What are the standard synthetic routes for 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo-triazolo-pyrimidine, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common method involves:
Chlorination : Reacting a pyrimidine precursor with POCl₃ to introduce reactive chlorine atoms .
Hydrazinolysis : Treating the chlorinated intermediate with hydrazine to form triazole rings .
Condensation : Introducing substituents (e.g., tert-butylphenyl groups) via nucleophilic aromatic substitution or Suzuki coupling .
Q. Critical Parameters :
- Temperature : Exothermic steps (e.g., chlorination) require controlled cooling to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating isomers .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
Structural confirmation relies on:
- X-ray Crystallography : Resolves fused-ring connectivity and substituent orientation (e.g., dihedral angles between phenyl and heterocyclic cores) .
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 1.3–1.5 ppm for tert-butyl) and aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Confirms sp² carbons in triazole/pyrimidine rings (δ 140–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 403.14 for C₂₂H₁₉ClN₆) .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Binding Affinity Assays : Radioligand displacement studies (e.g., adenosine A₂A receptor, IC₅₀ values measured via competition binding with [³H]SCH58261) .
- Enzyme Inhibition : Kinase or phosphodiesterase inhibition profiling using fluorescence-based assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ reported in µM ranges) .
Advanced Research Questions
Q. How do substituent modifications impact adenosine receptor selectivity?
Structure-Activity Relationship (SAR) Insights :
Key Finding : The furan ring at C2 is essential for A₂A binding; bulkier groups at C3 enhance affinity but reduce solubility .
Q. How can contradictory binding data between SPR and ITC assays be resolved?
Contradictions often arise from assay conditions:
- SPR (Surface Plasmon Resonance) : May overestimate affinity due to avidity effects in immobilized receptor formats.
- ITC (Isothermal Titration Calorimetry) : Measures true thermodynamic binding in solution but requires high solubility (>50 µM) .
Resolution :
Validate solubility via dynamic light scattering (DLS).
Use orthogonal methods (e.g., fluorescence polarization) to cross-check KD values .
Q. What strategies improve solubility without compromising bioactivity?
Q. How is isomer formation during synthesis monitored and controlled?
- Monitoring :
- Control :
Q. What mechanistic insights explain its activity as an adenosine receptor antagonist?
- Molecular Docking : The tert-butylphenyl group occupies a hydrophobic pocket in the A₂A receptor’s extracellular loop, while the triazole nitrogen forms H-bonds with Asn253 .
- Mutagenesis Studies : Substituting Asn253 with Ala reduces binding affinity by 50-fold, confirming its role in ligand recognition .
Q. Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.6 |
| Ethanol | 1.2 |
| Water | <0.1 |
| PEG-400 | 18.9 |
Q. Table 2: Comparative Binding Affinities
| Compound | A₂A Kᵢ (nM) | A₁ Kᵢ (nM) | A₃ Kᵢ (nM) |
|---|---|---|---|
| Target Compound | 14 | 1,200 | 850 |
| SCH58261 (Reference) | 2 | 300 | 1,500 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
